molecular formula C7H7NO4 B2721153 Ethyl 5-formylisoxazole-3-carboxylate CAS No. 22667-24-9

Ethyl 5-formylisoxazole-3-carboxylate

Cat. No. B2721153
CAS RN: 22667-24-9
M. Wt: 169.136
InChI Key: AGGPRSBKBRLUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-formylisoxazole-3-carboxylate (EFIC) is a synthetic compound with potential applications in a variety of scientific fields. EFIC is a cyclic compound that has been investigated for its potential use in the synthesis of novel compounds, as well as its potential applications in drug discovery. EFIC has been studied for its potential biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific research applications

Synthesis Applications

Ethyl 5-formylisoxazole-3-carboxylate has been utilized in various synthesis processes. For example, it is used as a starting material for a proposed biomimetic synthesis of α-cyclopiazonic acid, offering an efficient and high-yielding synthesis path (Moorthie et al., 2007). This compound is also involved in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates, demonstrating its versatility in producing various biochemical compounds (Cox et al., 2003).

Photolysis and Photochemical Applications

Ethyl 5-formylisoxazole-3-carboxylate has been studied in photolysis, where it undergoes various photochemical transformations. For instance, its photolysis in different amines and alcohols suggests two competing photolytic pathways, which include reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).

In Organic Chemistry and Medicinal Chemistry

Ethyl 5-formylisoxazole-3-carboxylate serves as a crucial intermediate in various organic and medicinal chemistry transformations. Its use in the synthesis of peptides, as demonstrated by Woodward et al. (1966), highlights its utility in the field of organic chemistry (Woodward et al., 1966). Moreover, its involvement in the preparation of corrosion inhibitors for mild steel in industrial processes, as studied by Dohare et al. (2017), indicates its potential industrial applications (Dohare et al., 2017).

properties

IUPAC Name

ethyl 5-formyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGPRSBKBRLUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-formylisoxazole-3-carboxylate

CAS RN

22667-24-9
Record name Ethyl 5-formylisoxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
BA Chalyk, KV Hrebeniuk, YV Fil… - The Journal of …, 2019 - ACS Publications
A comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes is reported. One-pot metal-free [3 + 2] cycloaddition of CF 3 -…
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.